DIMT1 Human Pre-designed siRNA Set A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

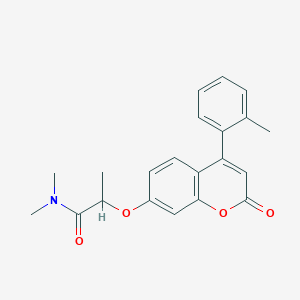

N,N-dimethyl-2-[4-(2-methylphenyl)-2-oxochromen-7-yl]oxypropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-13-7-5-6-8-16(13)18-12-20(23)26-19-11-15(9-10-17(18)19)25-14(2)21(24)22(3)4/h5-12,14H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBIPGWVTQBAHGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=O)OC3=C2C=CC(=C3)OC(C)C(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of DIMT1 in Human Ribosome Biogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ribosome biogenesis is a fundamental cellular process essential for protein synthesis and cell growth, and its dysregulation is increasingly implicated in various human diseases, including cancer. Central to this intricate process is the DIM1 rRNA Methyltransferase and Ribosome Maturation Factor (DIMT1). This technical guide provides a comprehensive overview of the multifaceted functions of DIMT1 in human ribosome biogenesis, its dual catalytic and structural roles, and its emerging significance as a therapeutic target. This document synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to serve as an in-depth resource for the scientific community.

Introduction to DIMT1

DIMT1 is an evolutionarily conserved S-adenosyl methionine (SAM)-dependent methyltransferase. In humans, it is primarily localized in the nucleolus, the principal site of ribosome synthesis.[1] DIMT1 plays a critical, non-redundant role in the maturation of the small ribosomal subunit (40S). Its importance is underscored by the fact that the complete ablation of DIMT1 is lethal to human cells due to the severe disruption of ribosome biogenesis.[1]

The Dual Functionality of DIMT1 in Ribosome Biogenesis

DIMT1 exhibits both catalytic and non-catalytic (structural) functions in the biogenesis of the human ribosome. These two functions are decoupled, with the structural role being essential for the production of functional 40S subunits.

Catalytic Activity: 18S rRNA Methylation

As a methyltransferase, DIMT1's catalytic function involves the dimethylation of two adjacent adenosine (B11128) residues (A1850 and A1851) to N6,6-dimethyladenosine (m6,6A) within the 18S ribosomal RNA (rRNA).[1] This modification occurs in the decoding center of the ribosome. While this catalytic activity is not strictly essential for the core process of ribosome biogenesis, it is crucial for ensuring translational fidelity and cellular stress responses.[2][3]

Non-Catalytic/Structural Role: 40S Subunit Assembly

Independent of its methyltransferase activity, the DIMT1 protein scaffold serves a crucial structural role in the late stages of 18S rRNA processing.[1] Its presence is indispensable for the correct cleavage of the 21S precursor rRNA to mature 18S rRNA, a critical step in the formation of the 40S ribosomal subunit. This non-catalytic function is essential for cell viability, particularly in rapidly proliferating cells such as those in acute myeloid leukemia (AML).[1][4] Depletion of DIMT1 leads to the accumulation of immature pre-rRNA species and a subsequent reduction in mature 40S subunits.

Quantitative Effects of DIMT1 Depletion

The functional importance of DIMT1 is highlighted by the quantitative impact of its depletion on various cellular processes. The following tables summarize key findings from studies involving the knockdown or knockout of DIMT1.

| Cell Line | Method of Depletion | Observed Effect on rRNA Processing | Quantitative Change | Reference |

| MOLM-13C (AML) | sgRNA targeting DIMT1 | Accumulation of 21S pre-rRNA | Substantial increase compared to control | [5] |

| Rat Islets | DIMT1 knockdown | Downregulation of mature rRNAs | Significant decrease in 28S, 18S, and 5.8S rRNA levels | [6] |

| HEK293T | DIMT1+/- heterozygous cells expressing catalytically inactive E85A mutant | Decrease in 18S rRNA methylation | Significantly lower m6,6A levels in 18S rRNA | [1] |

| Cell Line | Method of Depletion/Mutation | Observed Effect on Ribosome Profile | Quantitative Change | Reference |

| HEK293T | DIMT1+/- heterozygous cells | Defect in 40S subunit levels | Significantly decreased 40S fraction | [2][3] |

| HEK293T | DIMT1+/- heterozygous cells expressing catalytically inactive E85A mutant | Restoration of 40S subunit levels | Rescue of the defect in 40S levels | [2][3] |

| Cell Line | Method of Depletion | Observed Effect on Cell Proliferation | Quantitative Change | Reference |

| MOLM-13C and MV4-11C (AML) | sgRNA targeting DIMT1 | Rapidly outcompeted by non-transduced cells | Significant decrease in the relative abundance of DIMT1-depleted cells over 13 days | [7] |

| Solid Tumor Cell Lines | sgRNA targeting DIMT1 | Less sensitive to DIMT1 loss compared to AML cells | Slower rate of being outcompeted by non-transduced cells | [1] |

DIMT1 in Signaling and Disease

The essential role of DIMT1 in ribosome biogenesis positions it as a critical factor in cellular growth and proliferation. Consequently, its dysregulation has significant implications in diseases characterized by uncontrolled cell growth, such as cancer.

Role in Acute Myeloid Leukemia (AML)

DIMT1 is highly expressed in hematopoietic malignancies, including AML.[1] Notably, AML cells exhibit a heightened dependency on DIMT1 for their proliferation compared to solid tumor cells.[1] This dependency is primarily linked to the non-catalytic, structural role of DIMT1 in ribosome biogenesis.[1][4] Depletion of DIMT1 in AML cells impairs 18S rRNA processing, leading to reduced ribosome production and a subsequent decrease in cell proliferation.[1][5]

Connection to MYC and HOX Signaling

Ribosome biogenesis is tightly linked to cellular growth signals. In AML, the depletion of DIMT1 has been shown to significantly alter the gene expression signatures of MYC and HOX pathways, which are critical drivers of leukemogenesis.[1][7] This suggests that DIMT1 is a key downstream effector of these oncogenic pathways, providing the necessary ribosomal output to sustain rapid cancer cell proliferation. The precise molecular mechanisms linking DIMT1 to the direct regulation of MYC and HOX gene expression are still under investigation, but it is evident that DIMT1 is a critical node in the network that sustains the malignant phenotype in AML.

Experimental Protocols

A variety of molecular and cellular biology techniques are employed to study the function of DIMT1. Below are detailed methodologies for key experiments.

CRISPR/Cas9-Mediated Knockout of DIMT1

This protocol outlines the generation of DIMT1 knockout cell lines to study the effects of its complete ablation.

Methodology:

-

sgRNA Design: Design at least two single guide RNAs (sgRNAs) targeting early exons of the DIMT1 gene to ensure the generation of a loss-of-function mutation. Use online tools to minimize off-target effects.

-

Vector Construction: Synthesize and clone the designed sgRNAs into a suitable lentiviral or plasmid vector that also expresses the Cas9 nuclease and a selectable marker (e.g., GFP or puromycin (B1679871) resistance).

-

Cell Transfection/Transduction: Transfect or transduce the target cell line (e.g., MOLM-13C) with the CRISPR/Cas9 vector.

-

Selection and Single-Cell Cloning: Select for successfully transduced cells using the appropriate antibiotic or by fluorescence-activated cell sorting (FACS) for GFP-positive cells. Isolate single cells into 96-well plates to generate clonal populations.

-

Clonal Expansion: Expand the single-cell clones into larger cultures.

-

Verification of Knockout:

-

Genomic DNA Sequencing: Extract genomic DNA from the expanded clones, PCR amplify the targeted region of the DIMT1 gene, and perform Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).

-

Western Blotting: Prepare total cell lysates and perform Western blotting with an anti-DIMT1 antibody to confirm the absence of the DIMT1 protein in the identified knockout clones.

-

Northern Blot Analysis of rRNA Processing

This technique is used to detect and quantify specific pre-rRNA intermediates to assess the impact of DIMT1 depletion on 18S rRNA processing.

Methodology:

-

RNA Extraction: Extract total RNA from control and DIMT1-depleted cells using a suitable method (e.g., TRIzol reagent).

-

Gel Electrophoresis: Separate 5-10 µg of total RNA on a denaturing formaldehyde-agarose gel to resolve RNA species by size.

-

Transfer to Membrane: Transfer the separated RNA from the gel to a positively charged nylon membrane via capillary transfer.

-

UV Crosslinking: UV-crosslink the RNA to the membrane to permanently fix it.

-

Probe Labeling: Label a DNA oligonucleotide probe specific to the Internal Transcribed Spacer 1 (ITS1) region of the pre-rRNA with a radioactive (e.g., 32P) or non-radioactive (e.g., digoxin) label.

-

Hybridization: Pre-hybridize the membrane to block non-specific binding, then hybridize with the labeled probe overnight at a specific temperature.

-

Washing: Wash the membrane under stringent conditions to remove any unbound probe.

-

Detection: Detect the hybridized probe using autoradiography (for radioactive probes) or a chemiluminescent substrate (for non-radioactive probes). The accumulation of specific pre-rRNA species (e.g., 21S) in DIMT1-depleted cells compared to controls indicates a defect in rRNA processing.

Sucrose (B13894) Gradient Centrifugation for Ribosome Profiling

This method is used to separate ribosomal subunits, monosomes, and polysomes to analyze the overall state of translation and the abundance of 40S and 60S subunits.

Methodology:

-

Cell Lysis: Treat cells with cycloheximide to arrest translating ribosomes on mRNA. Lyse the cells in a buffer containing cycloheximide and RNase inhibitors.

-

Sucrose Gradient Preparation: Prepare linear sucrose gradients (e.g., 10-50%) in ultracentrifuge tubes.

-

Ultracentrifugation: Carefully layer the cell lysate onto the top of the sucrose gradient and centrifuge at high speed (e.g., 100,000 x g) for several hours. This separates cellular components based on their size and density.

-

Fractionation and Analysis: Puncture the bottom of the tube and collect fractions while continuously monitoring the absorbance at 260 nm to detect RNA-containing complexes. The resulting profile will show distinct peaks corresponding to free RNA, 40S and 60S subunits, 80S monosomes, and polysomes.

-

Quantification: The area under each peak can be quantified to determine the relative abundance of each ribosomal species. A decrease in the 40S peak and the polysome-to-monosome (P/M) ratio in DIMT1-depleted cells indicates a defect in 40S subunit biogenesis and a reduction in overall translation.

Conclusion and Future Directions

DIMT1 is a critical regulator of human ribosome biogenesis, with essential catalytic and structural functions. Its non-catalytic role in 18S rRNA processing and 40S subunit assembly is particularly vital for cell proliferation, making it a compelling target for therapeutic intervention, especially in cancers like AML that are highly dependent on robust ribosome production. Future research should focus on elucidating the precise molecular mechanisms that link DIMT1 to oncogenic signaling pathways and on the development of small molecule inhibitors that can specifically disrupt the non-catalytic function of DIMT1. Such advancements hold the promise of novel therapeutic strategies for a range of diseases driven by dysregulated ribosome biogenesis.

References

- 1. Noncatalytic regulation of 18S rRNA methyltransferase DIMT1 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modomics - A Database of RNA Modifications [genesilico.pl]

- 3. Structural and catalytic roles of the human 18 S rRNA methyltransferases DIMT1 in ribosome assembly and translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Noncatalytic regulation of 18 S rRNA methyltransferase DIMT1 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ribosomal biogenesis regulator DIMT1 controls β-cell protein synthesis, mitochondrial function, and insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

The Role of DIMT1 in Cell Proliferation and Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The DIMT1 (DIM1 rRNA methyltransferase and ribosome maturation factor) gene encodes a crucial enzyme for ribosome biogenesis. While its catalytic activity involves the dimethylation of adjacent adenosines on the 18S rRNA, its non-catalytic role as a scaffold protein in the assembly of the 40S ribosomal subunit is fundamental for cell viability.[1][2] Dysregulation of DIMT1 expression is increasingly implicated in oncogenesis. Elevated DIMT1 levels are observed in various malignancies, including gastric cancer, acute myeloid leukemia (AML), and multiple myeloma, where it often correlates with aggressive tumor characteristics and poor patient prognosis.[3][4][5] Its essential role in ribosome production, and therefore protein synthesis, positions DIMT1 as a critical nexus controlling cell growth, proliferation, and survival. This guide provides an in-depth overview of the molecular functions of DIMT1, its role in cancer, relevant signaling pathways, quantitative data from key studies, and detailed experimental protocols for its investigation.

Molecular Function of DIMT1

DIMT1 is an evolutionarily conserved S-adenosylmethionine (SAM)-dependent methyltransferase. Its primary functions are:

-

rRNA Methylation: DIMT1 catalyzes the N6,N6-dimethylation of two adjacent adenosine (B11128) residues (A1850 and A1851 in humans) near the 3' end of the 18S rRNA.[6] This modification occurs in the decoding center of the ribosome.

-

Ribosome Biogenesis: Beyond its catalytic function, DIMT1 plays an indispensable non-catalytic role in the late stages of 40S ribosomal subunit maturation in the nucleolus.[7][8] Ablation of DIMT1 disrupts 18S rRNA processing, leading to impaired ribosome production and is lethal to human cells.[7][8]

Crucially, for the proliferation of certain cancer cells, such as those in Acute Myeloid Leukemia (AML), the non-catalytic scaffolding function of DIMT1 in ribosome biogenesis is more critical than its methyltransferase activity.[7][9]

DIMT1 in Cell Proliferation and Cancer

The machinery for protein synthesis is a major consumer of cellular energy and resources. Rapidly proliferating cancer cells have a high demand for protein synthesis to support their growth and division, making them particularly dependent on efficient ribosome biogenesis.

-

Gastric Carcinoma: DIMT1 is significantly overexpressed in gastric carcinoma tissues compared to normal adjacent tissues. This high expression is strongly associated with tumor invasion, lymph node metastasis, distant metastasis, and poorer overall survival for patients.[3]

-

Acute Myeloid Leukemia (AML): AML cells exhibit a heightened dependency on DIMT1 for proliferation compared to solid tumor cell lines.[7][10] Depletion of DIMT1 in AML cells severely impairs proliferation and leads to alterations in the expression of key cancer-related gene sets, including MYC and HOX gene signatures.[7][8]

-

Multiple Myeloma (MM): In the hypoxic microenvironment of the bone marrow characteristic of MM, a specific signaling axis involving DIMT1 is activated. DIMT1 expression increases as MM progresses and its knockdown reduces the tumorigenicity of myeloma cells.[5]

Signaling Pathways Involving DIMT1

The Hypoxia-miR-210-DIMT1-IRF4 Axis in Multiple Myeloma

In the hypoxic conditions of the tumor microenvironment, the transcription factor Hypoxia-Inducible Factor 1 alpha (HIF-1α) is stabilized.[11][12] HIF-1α induces the expression of microRNA-210 (miR-210).[5][11] miR-210, in turn, acts as a tumor suppressor in this context by directly binding to the 3' UTR of DIMT1 mRNA, leading to its translational repression or degradation. The downregulation of DIMT1 subsequently reduces the expression of Interferon Regulatory Factor 4 (IRF4), a key transcription factor for myeloma cell survival.[5][13] This pathway contributes to a more quiescent and anti-apoptotic phenotype in myeloma cells under hypoxia.[5]

Caption: The Hypoxia-miR-210-DIMT1-IRF4 signaling pathway in multiple myeloma.

Regulation of Oncogenic Gene Signatures in AML

Depletion of DIMT1 in AML cells does not just halt ribosome production but also leads to significant changes in the transcriptome and translatome. Gene set enrichment analysis (GSEA) reveals that DIMT1 knockdown significantly alters the expression of genes with MYC and HOX target signatures.[7][8] These master regulatory genes are critical for hematopoietic development and are frequently dysregulated in leukemia.[14] This suggests that DIMT1, through its control of ribosome biogenesis and translational efficiency, supports the oncogenic programs driven by these key transcription factors.

Caption: DIMT1 supports AML proliferation by enabling oncogenic gene expression.

Quantitative Data

Table 1: DIMT1 Expression in Gastric Carcinoma

| Tissue Type | N | DIMT1 Positive Expression (%) | P-value |

| Gastric Carcinoma | 75 | 86.7% (65/75) | < .001 |

| Pericarcinoma Normal | 75 | 18.7% (14/75) | < .001 |

| Normal Gastric | 12 | 16.7% (2/12) | < .001 |

| Data summarized from a study on human gastric carcinoma tissues.[3] |

Table 2: Correlation of High DIMT1 Expression with Clinicopathological Features in Gastric Carcinoma

| Feature | Correlation with High DIMT1 | P-value |

| Tumor Differentiation | Poor | .023 |

| Tumor Invasion | High | .042 |

| Lymph Node Metastasis | Positive | .008 |

| Distant Metastasis | Positive | .006 |

| TNM Stage | Advanced | .013 |

| Overall Survival | Poor | < .001 |

| Data summarized from a study on human gastric carcinoma tissues.[3] |

Table 3: Effect of DIMT1 Depletion on AML Cell Proliferation

| Cell Line | Effect of sgRNA-mediated DIMT1 depletion | Observation |

| MOLM-13C (AML) | Rapid depletion of GFP-positive (sgDIMT1) cells | High dependency on DIMT1 for proliferation |

| MV4-11C (AML) | Rapid depletion of GFP-positive (sgDIMT1) cells | High dependency on DIMT1 for proliferation |

| A549 (Lung Cancer) | Slower depletion of GFP-positive cells vs. AML | Moderate dependency on DIMT1 |

| 293T (Embryonic Kidney) | Slower depletion of GFP-positive cells vs. AML | Moderate dependency on DIMT1 |

| Qualitative summary from competition-based proliferation assays. AML cell lines showed a preferential requirement for DIMT1 compared to solid tumor cell lines.[8] |

Experimental Protocols

Protocol: siRNA-Mediated Knockdown of DIMT1

This protocol describes a general method for transiently knocking down DIMT1 expression in cultured cancer cells using small interfering RNA (siRNA).

Caption: Workflow for siRNA-mediated knockdown of DIMT1.

Materials:

-

Cancer cell line of interest (e.g., MOLM-13C, K562)

-

Complete growth medium (e.g., RPMI-1640 + 10% FBS)

-

siRNA targeting human DIMT1 (validated sequences)

-

Non-targeting control siRNA (scramble)

-

Serum-free medium (e.g., Opti-MEM™)

-

Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)

-

6-well tissue culture plates

-

Reagents for RNA extraction (for qPCR) and protein lysis (for Western blot)

Procedure:

-

Cell Seeding (Day 1): Seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection (approximately 18-24 hours later).

-

Transfection (Day 2): a. For each well, prepare Solution A : Dilute 20 pmol of DIMT1 siRNA (or control siRNA) into 100 µL of serum-free medium. Mix gently. b. Prepare Solution B : Dilute 5 µL of lipid transfection reagent into 100 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature. c. Combine Solution A and Solution B. Mix gently and incubate for 15-20 minutes at room temperature to allow the formation of siRNA-lipid complexes. d. Add the 205 µL of the complex drop-wise to the cells in each well. Gently rock the plate to ensure even distribution. e. Incubate cells at 37°C in a CO2 incubator.

-

Post-Transfection (Day 3 onwards): a. Change the medium 18-24 hours after transfection if cytotoxicity is observed. b. Harvest cells at desired time points (e.g., 48, 72, or 96 hours) post-transfection. c. Analyze knockdown efficiency by qPCR (for mRNA levels) or Western blot (for protein levels). d. Perform downstream functional assays such as proliferation or cell cycle analysis.[15][16][17]

Protocol: Cell Cycle Analysis by Propidium (B1200493) Iodide Staining

This protocol is for analyzing the cell cycle distribution of a cell population following a treatment (e.g., DIMT1 knockdown) using propidium iodide (PI) staining and flow cytometry.[1][6][18]

Materials:

-

Harvested cells (1-2 x 10^6 cells per sample)

-

Phosphate-Buffered Saline (PBS)

-

Ice-cold 70% Ethanol (B145695)

-

PI Staining Solution:

-

50 µg/mL Propidium Iodide

-

100 µg/mL RNase A

-

0.1% Triton X-100 in PBS

-

-

FACS tubes

-

Flow cytometer

Procedure:

-

Cell Harvest: Harvest cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Washing: Wash the cell pellet once with 1 mL of cold PBS and centrifuge again.

-

Fixation: a. Resuspend the cell pellet in 0.5 mL of cold PBS. b. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise to the cell suspension. This prevents cell clumping. c. Fix cells for at least 2 hours at 4°C (or store at -20°C for several weeks).

-

Staining: a. Centrifuge the fixed cells (e.g., 300 x g for 5-10 minutes) and carefully decant the ethanol. b. Wash the cell pellet with 1 mL of PBS to remove residual ethanol. Centrifuge and decant the PBS. c. Resuspend the cell pellet in 500 µL of PI Staining Solution. d. Incubate for 30 minutes at room temperature or 15 minutes at 37°C, protected from light.

-

Data Acquisition: a. Transfer the stained cell suspension to a FACS tube. b. Analyze the samples on a flow cytometer. Excite PI with a 488 nm laser and collect fluorescence in the appropriate channel (e.g., FL-2 or FL-3, ~617 nm). c. Use appropriate software (e.g., ModFit LT, FCS Express) to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[19]

Protocol: Cancer Cell Line-Derived Xenograft (CDX) Model

This protocol provides a general framework for establishing a subcutaneous xenograft model to evaluate the effect of DIMT1 on tumor growth in vivo.

Materials:

-

Cancer cell line with stable DIMT1 knockdown (shRNA) or overexpression, and a corresponding control cell line.

-

Immunocompromised mice (e.g., NSG or NOD/SCID, 6-8 weeks old).[20][21]

-

Sterile PBS and Matrigel® (optional, can improve tumor take-rate).

-

Syringes (1 mL) with 27-gauge needles.

-

Digital calipers.

Procedure:

-

Cell Preparation: a. Culture the engineered cancer cells (e.g., shDIMT1 and shControl) to ~80% confluency. b. Harvest cells using trypsin, wash with PBS, and perform a cell count. Ensure cell viability is >95%. c. Resuspend the cells in sterile, cold PBS (or a 1:1 mixture of PBS and Matrigel) at a final concentration of 2-10 x 10^7 cells/mL. Keep on ice.

-

Implantation: a. Anesthetize the mouse according to approved institutional animal care protocols. b. Using a 1 mL syringe with a 27-gauge needle, inject 100 µL of the cell suspension (containing 2-10 x 10^6 cells) subcutaneously into the right flank of the mouse. c. Monitor the mice for recovery from anesthesia.

-

Tumor Growth Monitoring: a. Begin monitoring for tumor formation 5-7 days post-injection. b. Once tumors are palpable, measure their dimensions 2-3 times per week using digital calipers. c. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2. d. Monitor animal health, including body weight and general behavior, throughout the study.

-

Endpoint and Analysis: a. Euthanize mice when tumors reach the predetermined endpoint size (e.g., 1500 mm³) or if signs of distress are observed, in accordance with institutional guidelines. b. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki-67, or Western blot to confirm DIMT1 knockdown).[22][23]

Conclusion and Future Directions

DIMT1 is a fundamentally important protein whose role in ribosome biogenesis is co-opted by cancer cells to sustain the high rates of protein synthesis required for malignant proliferation. Its overexpression in several cancers and correlation with poor outcomes underscore its clinical relevance. The distinction between its catalytic and non-catalytic functions, particularly the essential nature of its non-catalytic role in AML, presents a nuanced picture for therapeutic targeting. Future research should focus on developing strategies to specifically disrupt the non-catalytic, scaffolding function of DIMT1 or its interaction with the pre-ribosomal complex. Such approaches could offer a novel therapeutic window for treating DIMT1-dependent malignancies like AML, potentially bypassing the challenges associated with targeting enzymatic methyltransferase activity. Further elucidation of the downstream targets affected by DIMT1-mediated translational control will continue to reveal new insights into its oncogenic mechanisms.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 3. DIMT1 overexpression correlates with progression and prognosis in gastric carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human DIMT1 generates N26,6A-dimethylation–containing small RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hypoxia-inducible microRNA-210 regulates the DIMT1-IRF4 oncogenic axis in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 7. Noncatalytic regulation of 18S rRNA methyltransferase DIMT1 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. MiR-210, micromanager of the hypoxia pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. miR-210: the master hypoxamir - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Regulation of HOX gene expression in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. Guidelines for transfection of siRNA [qiagen.com]

- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 19. vet.cornell.edu [vet.cornell.edu]

- 20. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 21. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling DIMT1: A Technical Guide to its Expression, Localization, and Function

For Immediate Release

This technical guide provides a comprehensive overview of the DIM1 rRNA methyltransferase and ribosome maturation factor (DIMT1) protein, with a focus on its expression in human tissues and cell lines, its subcellular localization, and its emerging role in cellular signaling. This document is intended for researchers, scientists, and drug development professionals interested in the fundamental biology of DIMT1 and its potential as a therapeutic target.

Introduction to DIMT1

DIMT1 is an evolutionarily conserved S-adenosyl methionine (SAM)-dependent methyltransferase.[1] Its primary function is the N6,N6-dimethylation of two adjacent adenosine (B11128) residues (A1850 and A1851) in human 18S rRNA, a critical component of the small ribosomal subunit.[1][2] Beyond its catalytic activity, DIMT1 plays an indispensable non-catalytic role in the processing of 18S rRNA and the assembly of the 40S ribosomal subunit.[1][3] Disruption of DIMT1 function impairs ribosome biogenesis, which is essential for cell growth and proliferation.[1]

DIMT1 Protein Expression

Expression in Human Tissues

Analysis of DIMT1 expression across various human tissues indicates a generally widespread, albeit low, level of tissue specificity.[4] While a definitive protein expression profile has been challenging to establish across all tissues, available data suggests general cytoplasmic expression.[4][5] The Human Protein Atlas notes that for some tissues, a reliable estimation of protein expression could not be performed based on available data.[5] However, DIMT1 mRNA expression has been detected in a wide array of tissues.[4]

Table 1: Summary of DIMT1 mRNA Expression in Human Tissues

| Tissue Category | Specific Tissues with Detected mRNA Expression |

| Lymphoid | Lymph Node, Tonsil, Spleen, Bone Marrow |

| Gastrointestinal | Esophagus, Stomach, Duodenum, Small Intestine, Colon, Rectum, Gallbladder, Liver, Pancreas |

| Nervous | Cerebral Cortex, Cerebellum, Hippocampal Formation, Amygdala, Basal Ganglia, Midbrain, Spinal Cord |

| Cardiovascular | Heart Muscle, Blood Vessel, Adipose Tissue |

| Respiratory | Nasopharynx, Bronchus, Lung |

| Urogenital | Kidney, Urinary Bladder, Testis, Epididymis, Seminal Vesicle, Prostate, Ovary, Fallopian Tube, Endometrium, Cervix, Vagina |

| Endocrine | Adrenal Gland, Thyroid Gland, Parathyroid Gland, Pituitary Gland |

| Integumentary | Skin |

| Musculoskeletal | Skeletal Muscle, Smooth Muscle, Soft Tissue |

| Other | Placenta, Oral Mucosa, Salivary Gland, Retina, Choroid Plexus |

Data synthesized from The Human Protein Atlas.[4]

Expression in Human Cell Lines

DIMT1 is expressed in numerous human cell lines. Notably, elevated expression levels have been observed in hematopoietic malignancies, particularly in acute myeloid leukemia (AML) and multiple myeloma.[1][6][7] This overexpression has been linked to increased cell proliferation and reduced tumorigenicity upon DIMT1 knockdown.[1]

Table 2: DIMT1 Expression in Various Human Cell Lines

| Cell Line Type | Specific Cell Lines | Reported Expression Level | Reference |

| Hematopoietic | MOLM-13C (AML), MV4-11C (AML) | High | [1][6][7] |

| Epithelial | HEp-2, MDCK | Predominantly DMT1A isoform | [8] |

| Blood | Various blood cell lines | Predominantly DMT1B isoform | [8] |

| Kidney | HEK293T | Expressed | [1] |

| Pancreatic | EndoC-βH1 (human β-cell line), INS-1832/13 (rat insulinoma) | Expressed | [2] |

| Solid Tumor | HUH7C, A375C | Expressed | [1] |

Subcellular Localization

Consistent evidence from multiple studies indicates that DIMT1 is primarily localized to the nucleolus .[1][5] This localization is critical for its function in ribosome biogenesis, as the nucleolus is the primary site of rRNA transcription, processing, and ribosome assembly.[1] The protein has also been detected in the nucleoplasm and cytosol.[5] The binding of DIMT1 to rRNA is a key determinant for its nucleolar localization.[1]

Role in Signaling Pathways

While DIMT1's core function is in ribosome biogenesis, emerging evidence suggests its involvement in broader signaling networks.

-

MYC and HOX Pathways: Gene set enrichment analysis following DIMT1 depletion in cancer cells revealed significant alterations in the MYC target gene signature and the HOX gene cluster signature, indicating a potential role for DIMT1 in common cancer pathways.[1]

-

DAF-9/DAF-12 Pathway (in C. elegans): Studies in the nematode C. elegans have shown that DIMT-1 regulates lifespan through the DAF-9 signaling pathway, which involves a steroid hormone that signals from the germline to the soma.[9][10] This suggests a role for DIMT1 in organismal aging and stress resistance.[9][10]

Below is a conceptual diagram illustrating the central role of DIMT1 in ribosome biogenesis and its connection to downstream cellular processes.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of DIMT1. The following sections outline standard protocols for Western Blotting, Immunohistochemistry, and qPCR.

Western Blotting for DIMT1 Detection

This protocol is adapted from methodologies described for the detection of DIMT1 and other transmembrane proteins.[3][6][11]

1. Sample Preparation (Whole Cell Lysate):

- Culture cells to the desired confluency.

- Wash cells with ice-cold PBS.

- Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease inhibitors.

- Scrape cells and transfer the lysate to a microcentrifuge tube.

- Incubate on ice for 15-30 minutes.

- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

- Transfer the supernatant (whole cell lysate) to a new tube.

- Determine protein concentration using a Bradford or BCA assay.

2. SDS-PAGE and Protein Transfer:

- Mix protein samples with 2x Laemmli sample buffer. Crucially, for DIMT1, do not heat the samples , as heating can impair protein band resolution.[11]

- Load equal amounts of protein per lane onto a 10-12% SDS-polyacrylamide gel.

- Run the gel at an appropriate voltage until the dye front reaches the bottom.

- Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

3. Immunodetection:

- Block the membrane with 5% non-fat dry milk or 1% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with a primary antibody against DIMT1 (e.g., rabbit monoclonal or polyclonal) diluted in blocking buffer overnight at 4°C with gentle shaking.[3][12]

- Wash the membrane three times for 5-10 minutes each with TBST.

- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

- Wash the membrane three times for 10 minutes each with TBST.

- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunohistochemistry (IHC) for DIMT1 Localization

This protocol is a generalized procedure for formalin-fixed, paraffin-embedded (FFPE) tissues.[13][14][15][16]

1. Deparaffinization and Rehydration:

- Immerse slides in xylene (2 x 5 minutes).

- Transfer to 100% ethanol (B145695) (2 x 3 minutes).

- Transfer to 95% ethanol (1 minute).

- Transfer to 80% ethanol (1 minute).

- Rinse in deionized water (≥ 5 minutes).

2. Antigen Retrieval:

- Perform heat-induced epitope retrieval (HIER) by immersing slides in a staining dish containing 10 mM sodium citrate (B86180) buffer (pH 6.0).

- Heat in a steamer or water bath to 95-100°C for 20-30 minutes.

- Allow slides to cool to room temperature in the buffer (approximately 20 minutes).

3. Staining:

- Wash sections in PBS or TBS.

- Block endogenous peroxidase activity with 0.3% hydrogen peroxide in methanol (B129727) for 30-40 minutes.

- Wash with PBS.

- Block non-specific binding with 5-10% normal serum (from the species of the secondary antibody) for 1 hour at room temperature.

- Incubate with the primary DIMT1 antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.

- Wash with PBS.

- Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.

- Wash with PBS.

- Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

- Wash with PBS.

- Develop the signal with a DAB (3,3'-diaminobenzidine) substrate. Monitor development under a microscope.

- Stop the reaction by immersing the slides in water.

4. Counterstaining and Mounting:

- Counterstain with hematoxylin.

- Dehydrate through a graded series of ethanol and clear in xylene.

- Coverslip with a permanent mounting medium.

Quantitative PCR (qPCR) for DIMT1 mRNA Expression

This is a general protocol for quantifying DIMT1 mRNA levels.[17]

1. RNA Extraction and cDNA Synthesis:

- Extract total RNA from tissues or cells using a commercial kit (e.g., RNeasy) or a TRIzol-based method.

- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

- Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

2. qPCR Reaction:

- Prepare a qPCR reaction mix containing:

- SYBR Green Master Mix

- Forward and reverse primers for DIMT1

- cDNA template

- Nuclease-free water

- Use a validated housekeeping gene (e.g., GAPDH, ACTB) as an internal control.

- Perform the qPCR reaction in a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

3. Data Analysis:

- Determine the cycle threshold (Ct) values for DIMT1 and the housekeeping gene.

- Calculate the relative expression of DIMT1 using the ΔΔCt method.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for investigating DIMT1 expression and function.

Conclusion

DIMT1 is a crucial enzyme for ribosome biogenesis with a primary nucleolar localization. Its expression in a wide range of human tissues and its upregulation in certain cancers, such as AML, highlight its importance in both normal cellular function and disease. The detailed protocols and workflow provided in this guide offer a robust framework for researchers to further investigate the roles of DIMT1 in health and disease, paving the way for potential therapeutic interventions targeting this fundamental cellular process.

References

- 1. Noncatalytic regulation of 18S rRNA methyltransferase DIMT1 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ribosomal biogenesis regulator DIMT1 controls β-cell protein synthesis, mitochondrial function, and insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DIMT1 (E7O5R) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 4. Tissue expression of DIMT1 - Summary - The Human Protein Atlas [proteinatlas.org]

- 5. DIMT1 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 6. Human DIMT1 generates N26,6A-dimethylation–containing small RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Alternative splicing regulates the subcellular localization of divalent metal transporter 1 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The 18S rRNA Methyltransferase DIMT-1 Regulates Lifespan in the Germline Later in Life - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The 18S rRNA methyltransferase DIMT-1 regulates lifespan in the germline later in life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Transmembrane protein western blotting: Impact of sample preparation on detection of SLC11A2 (DMT1) and SLC40A1 (ferroportin) | PLOS One [journals.plos.org]

- 12. DIMT1 Antibody (#31358) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 13. DIMT1 Polyclonal Antibody - Elabscience® [elabscience.com]

- 14. labpages2.moffitt.org [labpages2.moffitt.org]

- 15. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. usbio.net [usbio.net]

- 17. origene.com [origene.com]

The DIMT1 Pathway: A Technical Guide to its Role in Ribosome Biogenesis and Cellular Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyladenosine transferase 1 (DIMT1) is a crucial S-adenosylmethionine (SAM)-dependent methyltransferase that plays a pivotal, yet complex, role in cellular function. While it is canonically known for its catalytic activity of dimethylating adjacent adenosines (A1850 and A1851) in the 18S ribosomal RNA (rRNA) of the small ribosomal subunit, emerging evidence underscores the essentiality of its non-catalytic functions in ribosome biogenesis. Dysregulation of DIMT1 has been implicated in a variety of pathological conditions, including cancer and metabolic diseases, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the DIMT1 pathway, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate molecular interactions and processes in which DIMT1 participates.

The Core Function and Dichotomy of DIMT1

DIMT1 is a highly conserved protein that localizes to the nucleolus, the primary site of ribosome synthesis. Its fundamental role lies in the maturation of the 40S ribosomal subunit. A key aspect of DIMT1 function is the distinction between its catalytic and non-catalytic roles.

-

Catalytic Role: DIMT1 utilizes S-adenosylmethionine (SAM) as a methyl donor to install N6,6-dimethyladenosine (m6,62A) modifications at positions A1850 and A1851 of the human 18S rRNA.[1] This modification occurs at nearly 100% occupancy and is important for maintaining translational fidelity and responding to cellular stress.[1][2] While not essential for ribosome biogenesis itself, the catalytic activity of DIMT1 is indispensable for cell viability and proper protein synthesis.[2][3][4]

-

Non-Catalytic Role: Surprisingly, the physical presence and structural integrity of the DIMT1 protein, independent of its methyltransferase activity, are essential for the proper processing of pre-rRNA and the assembly of the 40S subunit.[1][5][6][7] This non-catalytic function is critical for cell proliferation, particularly in contexts such as acute myeloid leukemia (AML).[1][8] Ablation of DIMT1 disrupts ribosome biogenesis, leading to cell lethality.[1]

Quantitative Data on DIMT1

The expression and activity of DIMT1 are tightly regulated and have been quantified in various physiological and pathological states.

Table 1: DIMT1 Expression in Human Cancers

| Cancer Type | DIMT1 Expression Level | Correlation with Clinicopathological Features | Reference |

| Gastric Carcinoma | Significantly higher in tumor tissues (86.7%) compared to normal tissues (16.7%). | Correlates with poor differentiation, invasion, lymph node metastasis, distant metastasis, and advanced TNM stage. High expression is linked to a poor prognosis. | [9] |

| Acute Myeloid Leukemia (AML) | Highly expressed. | Higher dependency in leukemia cells compared to other cancers. | [1] |

| Multiple Myeloma | Highly expressed. | Knockdown reduces tumorigenicity. | [1] |

Table 2: Functional Consequences of DIMT1 Modulation

| Experimental Condition | Measured Parameter | Quantitative Effect | Reference |

| DIMT1 knockdown in EndoC-βH1 cells | Total protein synthesis | Decreased rate of protein synthesis. | [10] |

| DIMT1 knockdown in MOLM-13C AML cells | 18S rRNA processing | Accumulation of 21S precursor rRNA. | [1] |

| DIMT1 knockdown in EndoC-βH1 cells | Mitochondrial function | Reduced expression of OXPHOS proteins, dissipated mitochondrial membrane potential, and lower ATP production. | [10][11] |

| Expression of catalytically inactive DIMT1 (E85A) | m6,62A levels in 18S rRNA | Significantly decreased. | [5][7] |

| DIMT1 deficiency in human islets from T2D donors | Gene expression | Increased expression compared to non-diabetic donors. | [12] |

| DIMT1 deficiency in human islets from T2D donors | Insulin (B600854) secretion | Negatively correlated with insulin secretion. | [12] |

Key Signaling Pathways Involving DIMT1

DIMT1 is a central player in the intricate process of 40S ribosomal subunit biogenesis and influences downstream cellular processes.

The 40S Ribosomal Subunit Maturation Pathway

DIMT1 is an indispensable assembly factor in the late-stage maturation of the 40S ribosomal subunit. It interacts with other crucial ribosome biogenesis factors, including NOB1 and PES1, to ensure the correct processing of the pre-18S rRNA.

Deficiency in DIMT1 perturbs the interaction between key ribosomal proteins like NOB1 and PES1, leading to destabilization of the 40S subunit and subsequent impairment of protein synthesis.[10][11]

Impact on Mitochondrial Function and Cellular Metabolism

The effects of DIMT1 extend beyond ribosome biogenesis, influencing mitochondrial function and overall cellular metabolism.

References

- 1. Noncatalytic regulation of 18S rRNA methyltransferase DIMT1 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human DIMT1 generates N26,6A-dimethylation–containing small RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Human DIMT1 generates N26,6A-dimethylation-containing small RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural and catalytic roles of the human 18S rRNA methyltransferases DIMT1 in ribosome assembly and translation. | Sigma-Aldrich [merckmillipore.com]

- 6. Structural and catalytic roles of the human 18 S rRNA methyltransferases DIMT1 in ribosome assembly and translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural and catalytic roles of the human 18S rRNA methyltransferases DIMT1 in ribosome assembly and translation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. Ribosomal biogenesis regulator DIMT1 controls β-cell protein synthesis, mitochondrial function, and insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Ribosomal biogenesis regulator DIMT1 controls β-cell protein synthesis, mitochondrial function, and insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

DIMT1 as a potential therapeutic target in gastric carcinoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: Gastric carcinoma remains a significant global health challenge with a pressing need for novel therapeutic targets. Emerging evidence points to the crucial role of DIMT1 (Dimethyladenosine Transferase 1) in the pathogenesis of this malignancy. This technical guide provides a comprehensive overview of the current understanding of DIMT1's involvement in gastric cancer, its prognostic significance, and its potential as a druggable target. We delve into the molecular mechanisms, present key quantitative data, and provide detailed experimental protocols to facilitate further research in this promising area.

Introduction

Dimethyladenosine Transferase 1 (DIMT1) is an evolutionarily conserved methyltransferase known for its role in ribosome biogenesis.[1] However, recent studies have unveiled its aberrant expression and oncogenic functions in various cancers, including gastric carcinoma.[1][2][3] In gastric cancer, elevated DIMT1 expression is significantly correlated with tumor progression, metastasis, and poor patient prognosis, making it an attractive candidate for targeted therapy.[2][3] This guide will explore the multifaceted role of DIMT1 in gastric carcinoma, with a focus on the signaling pathways it modulates and the experimental approaches to study its function.

DIMT1 Expression and Prognostic Significance in Gastric Carcinoma

Multiple studies have demonstrated a significant upregulation of DIMT1 expression in gastric cancer tissues and cell lines compared to normal gastric tissues and immortalized gastric epithelial cells.[2] This overexpression is not merely a correlative finding but has been shown to be an independent risk factor for poor prognosis in patients with gastric cancer.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating DIMT1 in gastric carcinoma.

Table 1: DIMT1 Expression in Gastric Tissues

| Tissue Type | Number of Samples | Percentage of DIMT1-Positive Samples | p-value | Reference |

| Gastric Carcinoma (GC) | 75 | 86.7% (65/75) | < 0.001 | [2][3] |

| Pericarcinoma Normal | 75 | 18.7% (14/75) | < 0.001 | [2][3] |

| Normal Gastric | 12 | 16.7% (2/12) | < 0.001 | [2][3] |

Table 2: Impact of DIMT1 Modulation on Gastric Cancer Cell Lines

| Cell Line | Experimental Condition | Assay | Quantitative Result | p-value | Reference |

| SGC-7901 | DIMT1 Overexpression | Colony Formation | 1.76 to 2.14-fold increase in colonies | < 0.001 | [2] |

| MKN-45 | DIMT1 Knockdown | Colony Formation | 61.8% to 72.5% reduction in colonies | < 0.001 | [2] |

| SGC-7901 | DIMT1 Overexpression | EdU Staining | Significant increase in proliferating cells | < 0.001 | [2] |

| MKN-45 | DIMT1 Knockdown | Annexin V Assay | Increase in apoptotic cells from 1.8% to 4.2% | < 0.01 |

The DIMT1-PI3K/Akt Signaling Axis in Gastric Carcinoma

The pro-tumorigenic effects of DIMT1 in gastric cancer are primarily mediated through the activation of the PI3K/Akt signaling pathway.[2] This pathway is a central regulator of cell growth, proliferation, survival, and apoptosis.[2] Overexpression of DIMT1 leads to the activation of PI3K and subsequent phosphorylation of Akt and its downstream effector, mTOR.[2]

Activated Akt, in turn, modulates the expression of key proteins involved in cell cycle progression and apoptosis. Specifically, it leads to the upregulation of CyclinD1 and the anti-apoptotic protein Bcl-2, while downregulating the pro-apoptotic proteins Bad and Bax, and inhibiting the activation of Caspase-3 and Caspase-9.[2]

Signaling Pathway Diagram

Caption: DIMT1 activates the PI3K/Akt pathway, promoting proliferation and inhibiting apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of DIMT1 in gastric carcinoma.

Experimental Workflow Diagram

Caption: Workflow for studying DIMT1 in gastric cancer.

Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the mRNA expression levels of DIMT1 and downstream target genes (e.g., CyclinD1, Bcl-2).

Materials:

-

TRIzol reagent (Invitrogen)

-

Chloroform

-

Isopropanol

-

RNase-free water

-

Reverse Transcription Kit (e.g., M-MLV Reverse Transcriptase, Promega)

-

SYBR Green PCR Master Mix (Applied Biosystems)

-

qRT-PCR instrument (e.g., Rotor-Gene 6000)

-

Primers for DIMT1, CyclinD1, Bcl-2, and a housekeeping gene (e.g., GAPDH)

Protocol:

-

RNA Extraction:

-

Homogenize gastric cancer cells in TRIzol reagent.

-

Add chloroform, shake vigorously, and centrifuge to separate the phases.

-

Transfer the aqueous phase to a new tube and precipitate RNA with isopropanol.

-

Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.

-

-

Reverse Transcription:

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

-

-

qRT-PCR:

-

Prepare the reaction mixture containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.

-

Perform qRT-PCR with the following cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s.

-

Analyze the data using the 2-ΔΔCt method, normalizing to the housekeeping gene.

-

Western Blotting

Objective: To detect the protein expression levels of DIMT1 and key components of the PI3K/Akt pathway (e.g., p-Akt, Akt, mTOR).

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit (Thermo Fisher Scientific)

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-DIMT1, anti-p-Akt, anti-Akt, anti-mTOR, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence substrate

Protocol:

-

Protein Extraction:

-

Lyse cells in ice-cold RIPA buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine protein concentration using the BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein samples in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection:

-

Visualize protein bands using an ECL substrate and an imaging system.

-

Immunohistochemistry (IHC)

Objective: To examine the expression and localization of DIMT1 in formalin-fixed, paraffin-embedded (FFPE) gastric cancer tissues.

Materials:

-

FFPE gastric tissue sections on slides

-

Xylene

-

Graded ethanol series (100%, 95%, 70%)

-

Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking serum

-

Primary antibody (anti-DIMT1)

-

Biotinylated secondary antibody

-

Streptavidin-HRP complex

-

DAB substrate kit

-

Hematoxylin

Protocol:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin.

-

Rehydrate through a graded series of ethanol to water.

-

-

Antigen Retrieval:

-

Heat slides in antigen retrieval buffer (e.g., in a microwave or pressure cooker).

-

-

Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with blocking serum.

-

Incubate with the primary anti-DIMT1 antibody.

-

Apply biotinylated secondary antibody followed by streptavidin-HRP complex.

-

Develop the signal with DAB substrate.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the slides.

-

Cell-Based Assays

a) Colony Formation Assay

Objective: To assess the effect of DIMT1 on the long-term proliferative capacity of gastric cancer cells.

Protocol:

-

Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.

-

Culture for 10-14 days, allowing colonies to form.

-

Fix the colonies with methanol (B129727) and stain with crystal violet.

-

Count the number of colonies (typically >50 cells).

b) EdU (5-ethynyl-2'-deoxyuridine) Proliferation Assay

Objective: To measure DNA synthesis as an indicator of cell proliferation.

Protocol:

-

Culture cells on coverslips.

-

Add EdU to the culture medium and incubate for a few hours to allow its incorporation into newly synthesized DNA.

-

Fix and permeabilize the cells.

-

Perform a "click" reaction to conjugate a fluorescent azide (B81097) to the EdU.

-

Visualize and quantify the fluorescently labeled cells using fluorescence microscopy.

c) Annexin V Apoptosis Assay

Objective: To detect and quantify apoptosis.

Protocol:

-

Harvest cells and resuspend in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).

-

Incubate in the dark for 15 minutes.

-

Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Conclusion and Future Directions

The evidence strongly suggests that DIMT1 plays a pivotal role in the progression of gastric carcinoma by promoting cell proliferation and inhibiting apoptosis through the activation of the PI3K/Akt signaling pathway. Its high expression in tumor tissues and its association with poor prognosis underscore its potential as a valuable biomarker and a promising therapeutic target.

Future research should focus on:

-

Developing and testing small molecule inhibitors or other therapeutic modalities that specifically target DIMT1.

-

Investigating the upstream regulators of DIMT1 in gastric cancer.

-

Exploring the potential of DIMT1 as a predictive biomarker for response to therapies targeting the PI3K/Akt pathway.

-

Conducting further in vivo studies to validate the therapeutic potential of targeting DIMT1 in preclinical models of gastric cancer.

A deeper understanding of the molecular mechanisms governed by DIMT1 will undoubtedly pave the way for novel and more effective treatment strategies for patients with gastric carcinoma.

References

- 1. Human DIMT1 generates N26,6A-dimethylation–containing small RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dimethyladenosine Transferase 1 Homolog Promotes Human Gastric Carcinoma Cell Proliferation and Inhibits Apoptosis via the AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DIMT1 overexpression correlates with progression and prognosis in gastric carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of siRNA-Mediated Gene Silencing

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Small interfering RNA (siRNA) has emerged as a powerful tool for sequence-specific gene silencing, revolutionizing functional genomics and offering significant therapeutic potential. This guide provides an in-depth exploration of the core molecular mechanisms underpinning siRNA-mediated RNA interference (RNAi). It details the critical roles of the Dicer and Argonaute proteins within the RNA-Induced Silencing Complex (RISC), the kinetics of gene knockdown, and strategies to mitigate off-target effects. Furthermore, this document offers structured quantitative data on silencing efficiency and duration, alongside detailed experimental protocols for the design, delivery, and validation of siRNA constructs, serving as a comprehensive resource for professionals in research and drug development.

Introduction to RNA Interference (RNAi)

RNA interference is a highly conserved biological process in eukaryotes that utilizes double-stranded RNA (dsRNA) to induce the sequence-specific degradation of homologous messenger RNA (mRNA), leading to post-transcriptional gene silencing.[1][2] This natural mechanism is believed to function as a cellular defense against viruses and transposable elements.[1] The discovery that synthetic, short dsRNA molecules of 21-23 nucleotides, known as siRNAs, could trigger RNAi in mammalian cells without inducing a non-specific interferon response has made it an invaluable tool for genetic analysis and a promising strategy for therapeutic development.[1][3]

The advantages of siRNAs in drug development are numerous:

-

High Specificity : siRNAs can be designed to recognize a target gene with high specificity through complementary base pairing, minimizing off-target effects.[4]

-

Enhanced Safety Profile : Acting exclusively in the cytoplasm, siRNAs do not enter the nucleus or integrate into the host genome, which reduces the risk of mutagenesis.[4]

-

Remarkable Efficiency : Even a small number of siRNA molecules can induce significant and potent gene silencing.[4]

-

Broad Target Applicability : siRNA sequences can be designed to target virtually any gene, including those previously considered "undruggable".[4]

The Core Mechanism of siRNA-Mediated Gene Silencing

The process of siRNA-mediated gene silencing is a multi-step, protein-guided pathway that occurs in the cytoplasm. It can be broadly divided into an initiation phase, where the siRNA is processed and loaded, and an effector phase, where the target mRNA is identified and silenced.

Initiation Phase: Dicer Processing and RISC Loading

Exogenously introduced long dsRNAs or endogenously expressed short hairpin RNAs (shRNAs) are first recognized and processed by Dicer , an RNase III-type endonuclease.[4][5] Dicer cleaves these precursor molecules into the characteristic 21-23 nucleotide siRNA duplexes, which feature 2-nucleotide 3' overhangs.[1][5]

This newly formed siRNA duplex is then incorporated into a multiprotein complex known as the RNA-Induced Silencing Complex (RISC) .[1][6] A key component of RISC is a member of the Argonaute (Ago) protein family, with Ago2 being the most critical in human cells for siRNA-mediated cleavage.[4][7]

Effector Phase: Target Recognition and Cleavage

Within the RISC, the siRNA duplex is unwound. One strand, the "passenger" (sense) strand, is discarded and degraded. The other strand, the "guide" (antisense) strand, is retained and serves as the template for target recognition.[5][8] The guide strand directs the activated RISC to its cognate mRNA target through Watson-Crick base pairing.[3][8]

Upon perfect or near-perfect complementary binding between the siRNA guide strand and the target mRNA, the Ago2 protein within the RISC complex exerts its "slicer" activity.[4] It catalyzes the endonucleolytic cleavage of the phosphodiester bond of the target mRNA.[3] This cleavage event renders the mRNA non-functional, leading to its subsequent degradation by cellular exonucleases and effectively silencing the expression of the target gene.[8]

Caption: The siRNA pathway from Dicer processing to RISC-mediated mRNA cleavage.

Off-Target Effects and Mitigation Strategies

A significant challenge in siRNA applications is the potential for off-target effects, where the siRNA silences unintended genes.[9] This primarily occurs through a microRNA (miRNA)-like mechanism, where the "seed region" (nucleotides 2-8) of the siRNA guide strand binds to partially complementary sequences in the 3' untranslated regions (3' UTRs) of other mRNAs, leading to their translational repression or degradation.[9][10]

Several strategies have been developed to minimize these effects:

-

Chemical Modifications : Modifying the siRNA, such as 2'-O-methylation of the ribose in the seed region, can reduce miRNA-like off-target binding without compromising on-target silencing activity.[10][12]

-

Pooling of siRNAs : Using a pool of multiple siRNAs that target different regions of the same mRNA reduces the effective concentration of any single siRNA and its specific seed sequence, thereby minimizing off-target effects associated with that seed.[10][13]

-

Low Concentration Usage : Using the lowest effective concentration of siRNA can significantly reduce the likelihood of off-target gene silencing.[14]

Caption: Key strategies employed to reduce unintended siRNA off-target effects.

Quantitative Analysis of Gene Silencing

The efficiency and duration of siRNA-mediated gene silencing are critical parameters for both research and therapeutic applications. These factors are influenced by cell type, siRNA stability, and delivery method.

Duration of Silencing

The persistence of gene knockdown is heavily dependent on the rate of cell division. In rapidly dividing cells, the siRNA-RISC complex is diluted with each cell cycle, leading to a shorter duration of silencing. In contrast, non-dividing cells exhibit a much more prolonged effect.[15]

| Context | Cell/Tissue Type | Silencing Duration | Primary Limiting Factor | Citation |

| In Vitro | Rapidly dividing cells (e.g., HeLa) | ~1 week | Cell division/dilution | [15][16] |

| In Vitro | Non-dividing or slowly dividing cells | > 3 weeks | Intracellular siRNA half-life | [15][16] |

| In Vivo | Rapidly dividing tumor tissue | ~10 days | Cell division/dilution | [15] |

| In Vivo | Non-dividing hepatocytes (liver) | 3-4 weeks | siRNA/RISC stability | [15] |

Transfection Efficiency

For in vitro studies, achieving high transfection efficiency is paramount. The optimal concentration of siRNA and transfection reagent varies by cell line.

| Parameter | Typical Range | Notes | Citation |

| siRNA Concentration | 1-100 nM | Lower concentrations (e.g., 5 nM) are often sufficient and reduce off-target effects. | [14][17] |

| Cell Confluency | 60-80% at time of transfection | Ensures cells are in an optimal physiological state for uptake. | [14][18] |

| Incubation Time (Complexes) | 15-45 minutes | Allows for formation of siRNA-lipid complexes before adding to cells. | [19] |

| Incubation Time (Cells) | 24-72 hours | Time before assaying for knockdown, allowing for mRNA and protein turnover. | [19][20] |

Experimental Protocols for Validation

Validating the knockdown of the target gene at both the mRNA and protein levels is a critical step in any RNAi experiment. This typically involves a workflow of siRNA delivery followed by quantitative analysis.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. cgp.iiarjournals.org [cgp.iiarjournals.org]

- 4. A Comprehensive Review of Small Interfering RNAs (siRNAs): Mechanism, Therapeutic Targets, and Delivery Strategies for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI - Nonviral delivery of synthetic siRNAs in vivo [jci.org]

- 6. siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. synapse.patsnap.com [synapse.patsnap.com]

- 9. horizondiscovery.com [horizondiscovery.com]

- 10. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]

- 11. Protocol Online: Rules of siRNA design for RNA interference (RNAi) [protocol-online.org]

- 12. siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Guidelines for transfection of siRNA [qiagen.com]

- 15. Insights into the kinetics of siRNA-mediated gene silencing from live-cell and live-animal bioluminescent imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of siRNA nuclease stability on the in vitro and in vivo kinetics of siRNA-mediated gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Duration of siRNA Induced Silencing: Your Questions Answered | Thermo Fisher Scientific - HK [thermofisher.com]

- 18. m.youtube.com [m.youtube.com]

- 19. datasheets.scbt.com [datasheets.scbt.com]

- 20. Measurement of mRNA Expression Knockdown Using siRNA Through RT-qPCR | BioRender Science Templates [biorender.com]

The Architect's Toolkit for Gene Expression: A Technical Guide to Pre-Designed siRNA for Gene Knockdown Studies

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biology and therapeutic development, the ability to precisely modulate gene expression is paramount. Small interfering RNA (siRNA) has emerged as a powerful and specific tool for post-transcriptional gene silencing, enabling researchers to elucidate gene function, validate drug targets, and explore novel therapeutic strategies. This in-depth technical guide provides a comprehensive overview of the principles, methodologies, and data analysis involved in utilizing pre-designed siRNA for effective gene knockdown.

The Core Mechanism: Harnessing RNA Interference

At the heart of siRNA-mediated gene knockdown lies the endogenous cellular process of RNA interference (RNAi). Exogenously introduced, short, double-stranded siRNA molecules are recognized by the cellular machinery, initiating a sequence-specific degradation of target messenger RNA (mRNA), thereby preventing its translation into protein.

The process begins with the entry of the siRNA duplex into the cytoplasm, where it is incorporated into a multi-protein complex known as the RNA-Induced Silencing Complex (RISC).[1][2] Within RISC, the siRNA duplex is unwound, and one strand, the antisense or guide strand, is selected. This guide strand then directs the RISC to the target mRNA that possesses a complementary sequence.[3][4] The Argonaute-2 (Ago2) protein, a key component of RISC, then cleaves the target mRNA, leading to its degradation and a subsequent reduction in the corresponding protein levels.[3] This highly specific mechanism allows for the potent and targeted knockdown of virtually any gene of interest.

Caption: The mechanism of action for pre-designed siRNA in gene knockdown.

Designing for Success: Principles of Effective siRNA

The efficacy and specificity of gene knockdown are critically dependent on the design of the siRNA molecule. Pre-designed siRNAs from commercial suppliers are developed using sophisticated algorithms that incorporate key design principles to maximize potency and minimize off-target effects.[5]

Key Design Considerations:

-

Target Sequence Selection: The target site on the mRNA should be accessible and located within the coding sequence, typically 50-100 nucleotides downstream from the start codon.[6] Regions with significant secondary structure are generally avoided.[7]

-

GC Content: An optimal GC content of 30-52% is recommended to ensure appropriate stability and binding affinity of the siRNA duplex.[7]

-

Sequence Specificity: To prevent unintended gene silencing, siRNA sequences are screened against databases to avoid significant homology with other transcripts.[7]

The Experimental Journey: A Step-by-Step Workflow

A typical siRNA gene knockdown experiment follows a well-defined workflow, from the initial delivery of the siRNA into the cells to the final analysis of the biological impact.[9]

Caption: A generalized experimental workflow for siRNA-mediated gene knockdown studies.

Detailed Experimental Protocols

This protocol provides a detailed procedure for transfecting HeLa cells with pre-designed siRNA using a commercially available lipid-based transfection reagent such as Lipofectamine™ RNAiMAX.

Materials:

-

HeLa cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Opti-MEM™ I Reduced Serum Medium

-

Pre-designed siRNA (targeting the gene of interest and a negative control)

-

Lipofectamine™ RNAiMAX Transfection Reagent

-

Sterile microcentrifuge tubes

-

24-well tissue culture plates

Procedure:

-

siRNA-Lipid Complex Formation: a. For each well to be transfected, prepare two microcentrifuge tubes. b. In the first tube, dilute 6 pmol of siRNA in 50 µL of Opti-MEM™ I Medium. Mix gently.[11] c. In the second tube, dilute 1 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™ I Medium. Mix gently.[11] d. Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 10-20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.[10][11]

-

Transfection: a. Add the 100 µL of the siRNA-lipid complex mixture drop-wise to each well containing the cells.[10] b. Gently rock the plate back and forth to ensure even distribution of the complexes.

This protocol outlines the steps to quantify the reduction in target mRNA levels following siRNA transfection using a SYBR Green-based qPCR assay.

Materials:

-

Transfected and control cells from Protocol 1

-

RNA isolation kit (e.g., RNeasy Mini Kit)

-

cDNA synthesis kit (e.g., High-Capacity cDNA Reverse Transcription Kit)

-

SYBR Green qPCR Master Mix

-

Gene-specific forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH)

-

Nuclease-free water

-

qPCR instrument

Procedure:

-

RNA Isolation: At the desired time point post-transfection (e.g., 48 hours), harvest the cells and isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit.[12]

-

cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit following the manufacturer's instructions.

-

qPCR Reaction Setup: a. Prepare a qPCR master mix for each primer set (target gene and housekeeping gene) containing SYBR Green qPCR Master Mix, forward primer, reverse primer, and nuclease-free water. b. Aliquot the master mix into qPCR plate wells. c. Add an equal amount of cDNA template to each well. Include a no-template control (NTC) for each primer set.

-

qPCR Run: Perform the qPCR on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[13]

-

Data Analysis: a. Determine the cycle threshold (Ct) values for the target gene and the housekeeping gene in both the siRNA-treated and control samples. b. Calculate the relative knockdown of the target gene using the comparative Ct (ΔΔCt) method.[14] The expression of the target gene is first normalized to the housekeeping gene (ΔCt) and then the ΔCt of the siRNA-treated sample is compared to the ΔCt of the control sample (ΔΔCt). The fold change in gene expression is calculated as 2-ΔΔCt.

Data Presentation: Quantifying Knockdown and Off-Target Effects

Clear and concise presentation of quantitative data is crucial for interpreting the results of gene knockdown studies. The following tables provide examples of how to structure data for easy comparison.

Table 1: Knockdown Efficiency of Pre-designed siRNAs

| siRNA Product | Target Gene | Cell Line | Transfection Concentration | % mRNA Knockdown (± SD) |

| Silencer® Select siRNA | GAPDH | HeLa | 5 nM | 92 ± 3% |

| Standard Silencer® siRNA | GAPDH | HeLa | 30 nM | 85 ± 5% |

| ON-TARGETplus siRNA | Cyclophilin B | HeLa | 100 nM | >75% |

| MISSION® Predesigned siRNA | Various | HeLa | 30 nM | >75% (guaranteed for a pool of 3)[1] |

Table 2: Comparison of siRNA Delivery Methods

| Delivery Method | Transfection Efficiency | Cytotoxicity | Reference |

| Lipid-Based (e.g., Lipofectamine™) | High in many cell lines | Moderate, dose-dependent | [6][17] |

| Polymeric Nanoparticles | Variable, dependent on polymer and cell type | Generally lower than lipid-based | [18][19] |

| Electroporation | High, especially in difficult-to-transfect cells | Can be high, requires optimization | [20] |

Table 3: Strategies to Mitigate Off-Target Effects

| Strategy | Mechanism | Quantitative Impact on Off-Targets | Reference |

| siRNA Pooling | Dilutes the concentration of any single off-targeting siRNA | Pooling of 4 siRNAs significantly reduces off-target signatures observed with individual siRNAs.[12] | [12][21] |

| Chemical Modifications (e.g., 2'-O-methyl) | Reduces binding to partially complementary off-target mRNAs | 2'-O-methyl modification at position 2 of the guide strand can reduce off-target silencing by an average of 66%.[3][22] | [3][4][22] |

Visualizing Cellular Networks: The PI3K/Akt Signaling Pathway